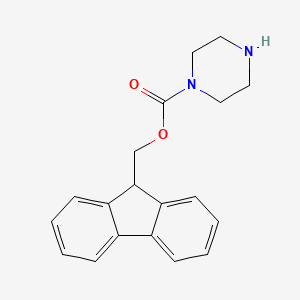
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate
Overview
Description
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenyl group attached to a piperazine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with piperazine in the presence of a suitable carboxylating agent. One common method involves the use of fluorenylmethanol and piperazine in a solvent such as dichloromethane, with the addition of a carboxylating agent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides forms amides.
Alkylation: The piperazine nitrogen atoms can undergo alkylation reactions with alkyl halides or alkylating agents.
N-Deprotection: The fluorenyl group can be removed using suitable reagents and conditions, such as acid-catalyzed hydrolysis or hydrogenation.
Common Reagents and Conditions
Hydrolysis: Acid or base, water, heat.
Acylation: Acyl chlorides or anhydrides, base, solvent.
Reduction: LiAlH4 or NaBH4, solvent.
Alkylation: Alkyl halides, base, solvent.
N-Deprotection: Acid, hydrogenation catalyst.
Major Products Formed
Hydrolysis: (9H-Fluoren-9-yl)methyl piperazine-1-carboxylic acid.
Acylation: (9H-Fluoren-9-yl)methyl piperazine-1-acetate.
Reduction: (9H-Fluoren-9-yl)methyl piperazine-1-carbinol.
Alkylation: Various N-alkylated piperazine derivatives.
N-Deprotection: Piperazine derivatives without the fluorenyl group.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: Contains an oxopiperidine ring.
(9H-Fluoren-9-yl)methyl (S)-3-(cyanomethyl)piperazine-1-carboxylate: Contains a cyanomethyl group.
Uniqueness
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is unique due to its combination of a fluorenyl group and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLLBMXRTZBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
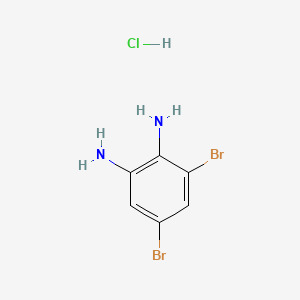

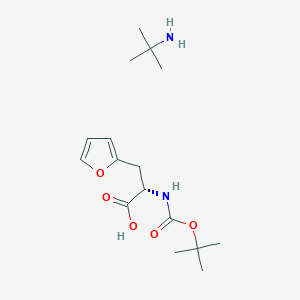
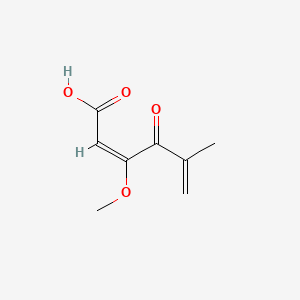
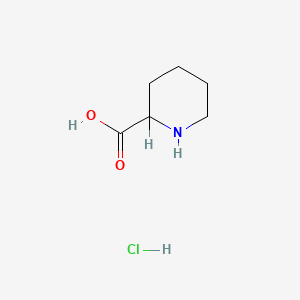
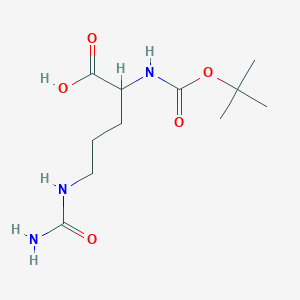
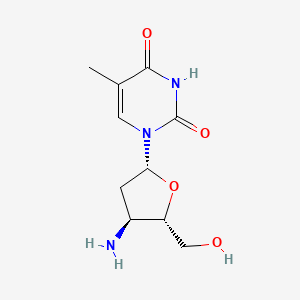
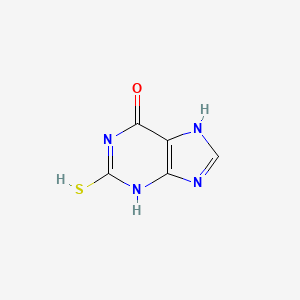
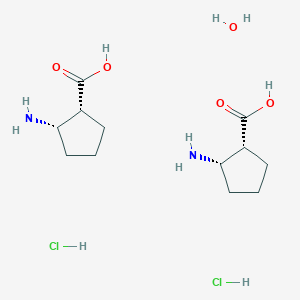
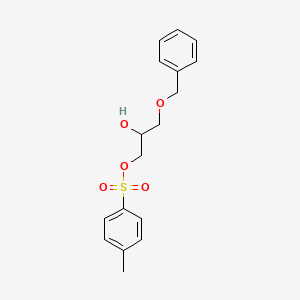
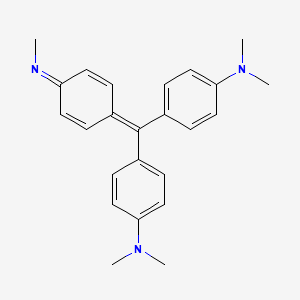
![Sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7814519.png)
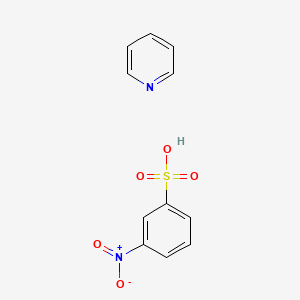
![(4S)-4-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate](/img/structure/B7814538.png)
